3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
“3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine” is a synthetic organic compound that belongs to the class of substituted phenylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine and fluorine atoms into the phenyl rings.
Amination: Formation of the amine group through nucleophilic substitution.
Coupling Reactions: Connecting the substituted phenyl rings via a propan-1-amine linker.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the halogenated phenyl rings or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the halogen atoms or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents like N-bromosuccinimide or nucleophiles like amines.
Major Products
Oxidized Derivatives: Quinones or other oxygenated compounds.
Reduced Derivatives: Dehalogenated or hydrogenated products.
Substituted Products: Compounds with different functional groups replacing the original halogens or amine.
Scientific Research Applications
Chemistry
Catalysis: As a ligand or catalyst in various organic reactions.
Materials Science: In the development of polymers or advanced materials.
Biology
Biochemical Studies: As a probe or inhibitor in enzymatic reactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use in treating diseases such as cancer, neurological disorders, or infections.
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for “3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine” would depend on its specific application. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)-1-phenylpropan-1-amine
- 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
- 3-(4-Fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
Uniqueness
- Substitution Pattern : The specific arrangement of chlorine, fluorine, and trifluoromethyl groups.
- Chemical Properties : Unique reactivity and stability due to the presence of multiple halogens and trifluoromethyl groups.
- Biological Activity : Distinct interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF5N/c17-12-7-9(1-4-14(12)19)2-6-15(23)10-3-5-13(18)11(8-10)16(20,21)22/h1,3-5,7-8,15H,2,6,23H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQANALEWHSPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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